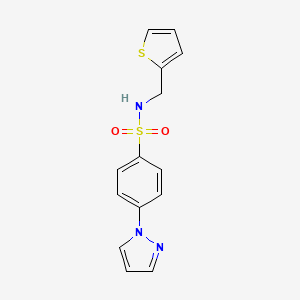
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide, also known as PTB, is a chemical compound that has been studied for its potential use in scientific research. PTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves its binding to the active site of CA IX, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth. Additionally, 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been found to bind to zinc ions, leading to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its inhibition of CA IX, 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA II and CA XII. 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for CA IX. This selectivity allows for the specific inhibition of this enzyme, without affecting other carbonic anhydrase isoforms. However, one limitation of using 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for the study of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide. One area of interest is its use as a fluorescent probe for the detection of zinc ions in biological systems. Further investigation into the mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide may also lead to the development of more potent inhibitors of CA IX. Additionally, the anti-inflammatory and anti-oxidant properties of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide may have potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves the reaction of 4-chloro-N-(thien-2-ylmethyl)benzenesulfonamide with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride in the presence of a catalyst to yield 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propiedades
IUPAC Name |
4-pyrazol-1-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,16-11-13-3-1-10-20-13)14-6-4-12(5-7-14)17-9-2-8-15-17/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUTXKNYMVOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
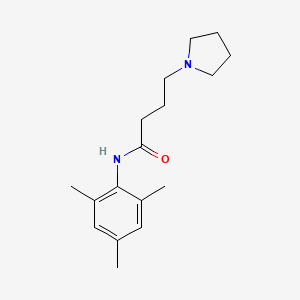
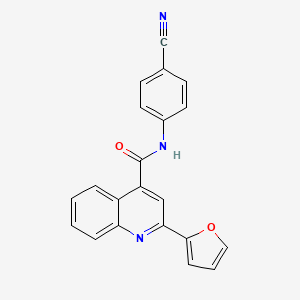
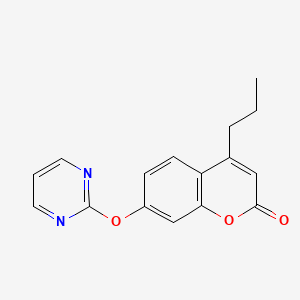
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)

![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
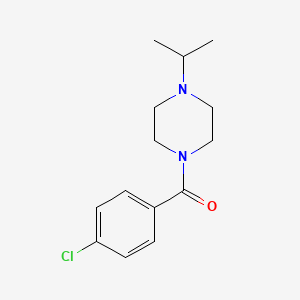

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)